molecular formula C11H21Cl2N3O B2809268 2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride CAS No. 2172100-07-9

2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride

Cat. No.: B2809268
CAS No.: 2172100-07-9
M. Wt: 282.21
InChI Key: FWTFNRBWAJDVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an aminobutan-2-yl group and a propan-2-yl group attached to a pyrimidinone ring. It is commonly used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride typically involves multiple steps. One common method includes the reaction of a suitable pyrimidinone precursor with an aminobutan-2-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The product is then purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted pyrimidinones.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share a similar structural motif and have been studied for their pharmacological properties.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable chemical and biological properties.

    4-Hydroxy-2-quinolones: Known for their diverse biological activities and synthetic versatility.

Uniqueness

2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific structural features and the presence of both aminobutan-2-yl and propan-2-yl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;;/h6-7H,5,12H2,1-4H3,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTFNRBWAJDVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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